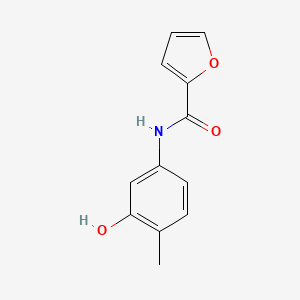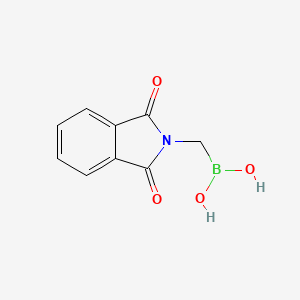
((1,3-Dioxoisoindolin-2-yl)methyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid is a boronic acid derivative that features a phthalimide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid typically involves the reaction of phthalimide with boronic acid derivatives. One common method involves the use of a palladium-catalyzed coupling reaction, where phthalimide is reacted with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borates, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In organic synthesis, [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group allows for versatile functionalization through Suzuki-Miyaura coupling reactions.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and drug candidates. Its ability to form reversible covalent bonds with diols makes it useful in targeting biological molecules.
Industry
In the materials science industry, [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid can be used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
作用機序
The mechanism by which [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that contain diol groups in their active sites, making it a valuable tool in drug design.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid is unique due to its phthalimide group, which imparts distinct chemical properties and reactivity compared to other boronic acids. This uniqueness makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
特性
分子式 |
C9H8BNO4 |
|---|---|
分子量 |
204.98 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl)methylboronic acid |
InChI |
InChI=1S/C9H8BNO4/c12-8-6-3-1-2-4-7(6)9(13)11(8)5-10(14)15/h1-4,14-15H,5H2 |
InChIキー |
ROCARDZYSRWREK-UHFFFAOYSA-N |
正規SMILES |
B(CN1C(=O)C2=CC=CC=C2C1=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
![Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15309268.png)
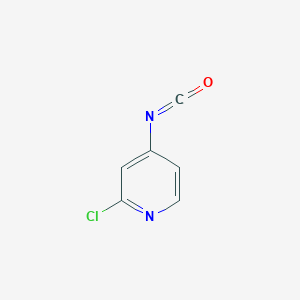
![({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine](/img/structure/B15309279.png)

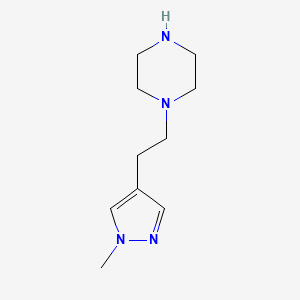
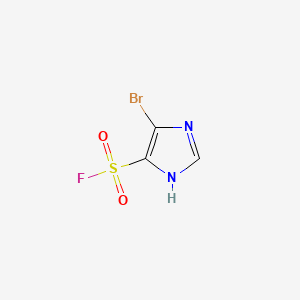
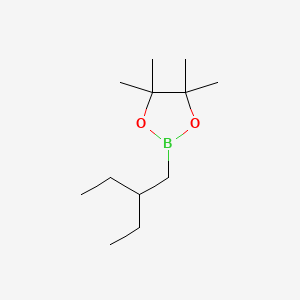
![n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine](/img/structure/B15309321.png)
![1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B15309322.png)
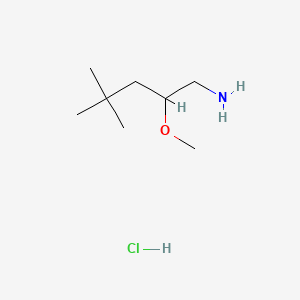
![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15309332.png)
